molecular formula C20H30O4 B13815115 2-Phenyl-1,3-dioxan-5-yl decanoate CAS No. 56630-72-9

2-Phenyl-1,3-dioxan-5-yl decanoate

Cat. No.: B13815115
CAS No.: 56630-72-9
M. Wt: 334.4 g/mol
InChI Key: HUWPKIADWBKLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester is an organic compound with the molecular formula C20H30O4 It is a derivative of decanoic acid and features a 2-phenyl-1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester typically involves the esterification of decanoic acid with 2-phenyl-1,3-dioxan-5-ol. The reaction is catalyzed by an acid, such as toluenesulfonic acid, and is carried out in refluxing toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester may involve similar esterification processes but on a larger scale. The use of efficient water removal techniques, such as molecular sieves or orthoesters, can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or other derivatives.

Scientific Research Applications

Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 2-phenyl-1,3-dioxan-5-ol, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester is unique due to the presence of the 2-phenyl-1,3-dioxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other decanoic acid esters and contributes to its specific applications and reactivity .

Properties

CAS No.

56630-72-9

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(2-phenyl-1,3-dioxan-5-yl) decanoate

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-11-14-19(21)24-18-15-22-20(23-16-18)17-12-9-8-10-13-17/h8-10,12-13,18,20H,2-7,11,14-16H2,1H3

InChI Key

HUWPKIADWBKLFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.